

An In-depth Technical Guide to (3-iodopropoxy)Benzene

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Compound of Interest

Compound Name: (3-iodopropoxy)Benzene

Cat. No.: B15354301

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **(3-iodopropoxy)benzene**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

Quantitative data for **(3-iodopropoxy)benzene** is not widely available in the literature. The following table summarizes its known properties, along with data for structurally related analogs to provide a comparative context.

Property	(3-iodopropoxy)benzene	1-Chloro-4-(3-iodopropoxy)benzene (Analog)	[(3-iodopropoxy)methyl]benzene (Analog)
Molecular Formula	C ₉ H ₁₁ IO	C ₉ H ₁₀ ClIO[1]	C ₁₀ H ₁₃ IO[2]
Molecular Weight	262.09 g/mol	296.53 g/mol [1]	276.11 g/mol [2]
Appearance	White solid[3]	-	-
Melting Point	Not Reported	31 °C[1]	Not Reported
Boiling Point	Not Reported	317 °C at 760 mmHg[1]	Not Reported
Density	Not Reported	1.673 g/cm ³ [1]	Not Reported
Solubility	Soluble in toluene and other aromatic hydrocarbons.[4]	Soluble in toluene and benzene.[4]	Not Reported
CAS Number	Not Assigned	119795-57-2[1]	5375-00-8[2]

Experimental Protocols

The synthesis of **(3-iodopropoxy)benzene** can be achieved via a Williamson ether synthesis, a common and effective method for preparing ethers. The following protocol is adapted from the synthesis of a structurally similar compound, 1-bromo-4-(**(3-iodopropoxy)benzene**)[5][6].

Synthesis of **(3-iodopropoxy)benzene**

Materials:

- Phenol
- 1,3-Diiodopropane
- Potassium carbonate (K₂CO₃)
- Dry N,N-Dimethylformamide (DMF)

- Diethyl ether (Et_2O)
- Water (H_2O)
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred solution of phenol (1.0 equivalent) in dry DMF, add 1,3-diiodopropane (2.0 equivalents) and potassium carbonate (1.5 equivalents).
- The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere.
- After 24 hours, the reaction mixture is partitioned between diethyl ether and water.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield pure **(3-iodopropoxy)benzene**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **(3-iodopropoxy)benzene** in CDCl_3 shows characteristic signals for the aromatic and aliphatic protons. The aromatic protons appear as a multiplet in the range of δ 6.46-7.55 ppm[3]. The methylene group attached to the oxygen atom ($\text{O}-\text{CH}_2$) resonates as a triplet at approximately δ 3.95 ppm[3]. The methylene group adjacent to the iodine atom ($-\text{CH}_2-\text{I}$) appears as a triplet around δ 3.26 ppm[3]. The central methylene group of the propyl chain shows a multiplet at about δ 2.05 ppm[3].

- ^{13}C NMR: For the related compound 1-iodo-3-(**3-iodopropoxy**)benzene, the carbon signals for the propoxy chain are observed at δ 67.4 (O-CH₂), 32.6 (CH₂), and 2.4 (-CH₂-I) ppm[7]. The aromatic carbons in substituted phenoxy compounds typically resonate between 110 and 160 ppm[4].

Infrared (IR) Spectroscopy

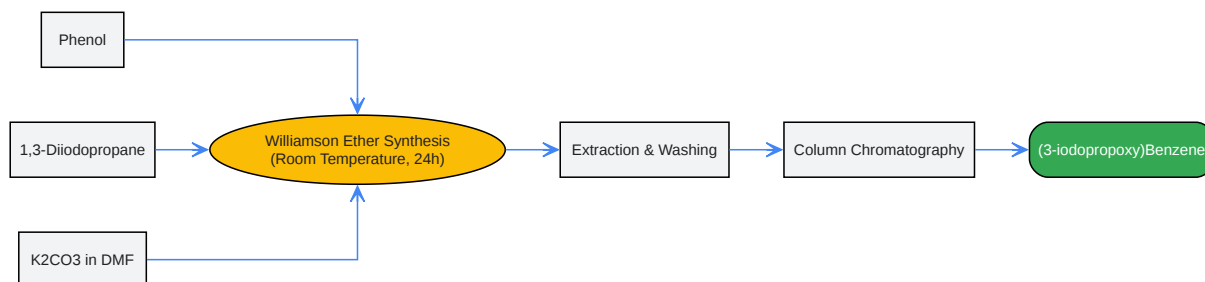
The IR spectrum of (**3-iodopropoxy**)benzene is expected to show the following characteristic absorption bands, based on data from its chloro-substituted analog[4]:

- Aromatic C-H stretch: 3030-3100 cm⁻¹
- Aromatic C-C stretch: 1500-1600 cm⁻¹ (multiple bands)
- Aliphatic C-H stretch: 2850-3000 cm⁻¹
- C-O (ether) stretch: 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric)
- C-I stretch: 500-600 cm⁻¹

Mass Spectrometry (MS)

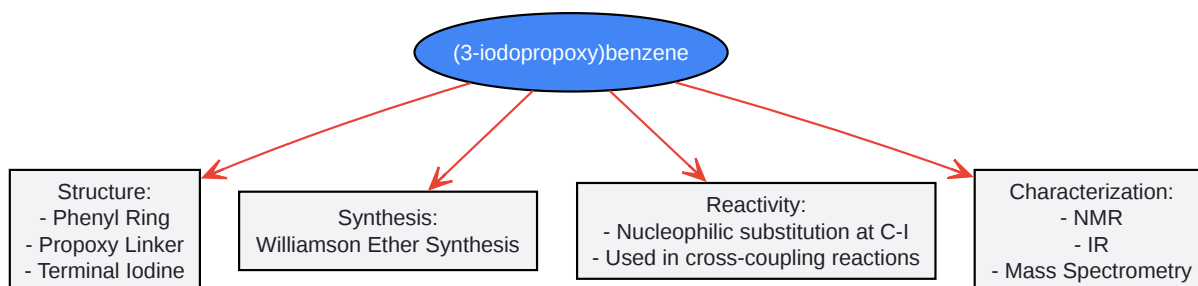
In the mass spectrum of the analogous 1-chloro-4-(**3-iodopropoxy**)benzene, the molecular ion peak is observed, and a common fragmentation pattern is the loss of an iodine atom[4]. For (**3-iodopropoxy**)benzene, the mass spectrum would be expected to show the molecular ion peak at m/z 262 and a significant fragment at m/z 135, corresponding to the loss of iodine.

Visualizations



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Synthesis workflow for **(3-iodopropoxy)benzene**.



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Key features of **(3-iodopropoxy)benzene**.

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